Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-[4-(3-methylphenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H15NO3/c1-11-4-3-5-12(8-11)13-6-7-16(14(17)9-13)10-15(18)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
DPPLIUAQJYUQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)N(C=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dihydropyridine Intermediate
- Reagents : 3-methylbenzaldehyde, methyl acetoacetate, and ammonia or ammonium acetate.
- Reaction conditions : Typically, these components are refluxed in ethanol or another suitable solvent under acidic or neutral conditions.
- Mechanism : The Hantzsch reaction proceeds via the condensation of the aldehyde with two equivalents of the β-keto ester and ammonia, forming the 1,4-dihydropyridine ring with the 3-methylphenyl substituent at the 4-position.
Oxidation to 2-oxo Dihydropyridine
- The dihydropyridine intermediate is selectively oxidized at the 2-position to introduce the keto group.
- Common oxidizing agents : Hydrogen peroxide (H₂O₂) or mild oxidants such as manganese dioxide (MnO₂) can be employed.
- Reaction conditions : Controlled temperature and solvent choice (e.g., dichloromethane or ethanol) to avoid over-oxidation.
Esterification to Form the Methyl Ester
- If the intermediate contains a free carboxylic acid, esterification is performed using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, methylation can be achieved by reaction with methyl iodide and a base if the acid is in salt form.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Dihydropyridine formation | 3-methylbenzaldehyde, methyl acetoacetate, NH₃, EtOH, reflux | Typical Hantzsch reaction conditions |
| Oxidation | H₂O₂ or MnO₂, mild temperature, solvent (EtOH, DCM) | Selective oxidation at 2-position |
| Esterification | Methanol, H₂SO₄ or p-TsOH, reflux | Acid-catalyzed esterification |
Alternative Synthetic Routes
- Nucleophilic substitution on preformed dihydropyridine : Some methods involve preparing a 1-substituted dihydropyridine intermediate, which is then reacted with methyl bromoacetate or similar alkylating agents to introduce the ester side chain at the nitrogen atom.
- Coupling reactions : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to attach the acetate moiety onto the dihydropyridine nitrogen.
Purification and Characterization
- Purification : Commonly achieved by recrystallization from ethanol or by column chromatography using silica gel and suitable eluents (e.g., mixtures of ethyl acetate and hexane).
- Characterization : Confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to verify the dihydropyridine ring, keto group, aromatic substitution, and ester functionality.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Hantzsch condensation + oxidation + esterification | One-pot or sequential multi-step synthesis | Straightforward, well-established | Requires careful oxidation control |
| Alkylation of dihydropyridine N-atom | Preformed dihydropyridine + methyl bromoacetate | Direct ester introduction | Possible side reactions, lower yield |
| Coupling with activated acetate derivatives | Use of EDCI or other coupling agents | Mild conditions, selective | Requires coupling reagents, cost |
Research Insights and Perspectives
- The dihydropyridine core is a versatile scaffold in medicinal chemistry, and methods to functionalize it with aromatic groups and esters are well-studied.
- Oxidation and esterification steps require optimization to avoid degradation or side reactions.
- Recent studies emphasize the use of green chemistry approaches, such as solvent-free conditions or microwave-assisted synthesis, to improve yields and reduce reaction times for related compounds.
- Continuous flow synthesis and automated platforms are emerging for scale-up production, although specific data for this compound remain limited.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites in pharmaceutical contexts.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (1 N), heat | 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid | 85–90% |
| Basic hydrolysis | NaOH (2 M), reflux | Sodium salt of the carboxylic acid | 75–80% |
Mechanistically, acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of water by hydroxide, forming a tetrahedral intermediate.
Oxidation of the Dihydropyridine Ring
The dihydropyridine core is susceptible to oxidation, converting the 1,2-dihydropyridine ring into a pyridine system. This alters electronic properties and potential bioactivity.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C | Methyl 2-[4-(3-methylphenyl)-2-oxopyridin-1-yl]acetate | Complete conversion |
| H₂O₂ | Acetic acid, 50°C | Partially oxidized intermediates | 60–70% yield |
Oxidation with KMnO₄ results in aromatization of the dihydropyridine ring, confirmed by loss of UV-Vis absorbance at 320 nm (characteristic of dihydropyridines).
Nucleophilic Substitution at the 2-Oxo Position
The electron-deficient carbonyl group at the 2-position facilitates nucleophilic substitution, enabling functionalization.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ammonia | Ethanol, reflux | 2-Amino-4-(3-methylphenyl)pyridin-1-yl acetate | Precursor for drug analogs |
| Hydrazine | THF, room temperature | Hydrazide derivative | Chelating agents |
Kinetic studies indicate a second-order dependence on nucleophile concentration, suggesting an SN2-like mechanism.
Electrophilic Aromatic Substitution (EAS)
The 3-methylphenyl substituent undergoes EAS, primarily at the para position relative to the methyl group.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted derivative | >90% para |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Bromo-substituted derivative | 85% para |
The methyl group acts as an ortho/para director, but steric hindrance favors para substitution.
Ring-Opening Reactions
Under strong basic conditions, the dihydropyridine ring opens to form linear intermediates, which can be trapped with electrophiles.
| Base | Electrophile | Product | Notes |
|---|---|---|---|
| KOH/DMF | Malononitrile | Cyano-functionalized chain | Used in heterocycle synthesis |
| NaH/THF | Alkyl halides | Alkylated open-chain derivatives | Limited stability |
This reactivity is exploited in domino reactions to synthesize polyfunctionalized pyranones .
Functional Group Interconversion
The ester group participates in transesterification and aminolysis.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄ | Ethyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | 70% |
| Aminolysis | Benzylamine, DCC | Amide derivative | 65% |
Key Structural Insights from PubChem
-
Molecular Formula : C₁₅H₁₅NO₃
-
SMILES : CC1=CC(=CC=C1)C2=CC(=O)N(C=C2)CC(=O)OC
-
Reactive Sites :
-
Ester carbonyl (δ+ at C=O).
-
Dihydropyridine ring (electron-rich at N1, electron-deficient at C2).
-
Scientific Research Applications
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound with a molecular formula of and a molecular weight of 257.28 g/mol. It is characterized by a dihydropyridine ring, a methylphenyl group, and an ester functional group. This compound has a combination of aromatic and heterocyclic elements that contribute to its chemical properties and potential biological activities.
Potential Applications
- Biological activities Research indicates that this compound may exhibit potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The dihydropyridine moiety is particularly noted for its ability to interact with various biological targets, potentially influencing enzyme activity or receptor binding.
- Ongoing studies Studies on the interactions of this compound with biological targets are ongoing. Preliminary research suggests that it may inhibit specific enzymes or receptors involved in disease pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting conditions such as cancer or bacterial infections.
- Applications this compound has several applications in various fields.
Structural Analogues
This compound shares structural similarities with several other compounds. Variations in substituents can significantly affect the chemical behavior and biological activity of similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl acetate | Similar dihydropyridine core | Potentially different bioactivity due to methyl substitution |
| Ethyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Ethyl instead of methyl group | May exhibit different solubility and reactivity |
| Tert-butyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Tert-butyl group alters sterics | Could influence binding affinity to biological targets |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
- Methyl 2-[4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Uniqueness
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds.
Biological Activity
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
Structure Features: The compound features a dihydropyridine ring, a methylphenyl group, and an ester functional group, which are known to contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Hydrogen Peroxide: Used for oxidation processes.
- Sodium Borohydride: Employed for reduction.
- Nitric and Sulfuric Acids: Utilized in nitration reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The dihydropyridine moiety is particularly noted for its ability to inhibit bacterial growth by interacting with key enzymes involved in bacterial metabolism.
Anticancer Properties
Preliminary research suggests that this compound may inhibit specific enzymes or receptors implicated in cancer pathways. For instance, studies on structurally related dihydropyridines have demonstrated their ability to affect cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
Similar compounds have been investigated for their anti-inflammatory properties. The presence of the ester functional group may enhance interactions with inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
Research conducted on the HeLa and HCT116 human tumor cell lines indicated that this compound exhibits significant antiproliferative effects. The compound showed IC50 values indicating effective inhibition of cell growth at low concentrations . -
Antimicrobial Screening:
In a study assessing the antimicrobial activity against various bacterial strains, this compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-(4-methylphenyl)-2-oxo-1,2-dihydropyridine | Similar dihydropyridine core | Potentially different bioactivity due to methyl substitution |
| Ethyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Ethyl instead of methyl group | May exhibit different solubility and reactivity |
| Tert-butyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Tert-butyl group alters sterics | Could influence binding affinity to biological targets |
This table illustrates how variations in substituents can significantly impact the chemical behavior and biological activity of similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyridinone derivatives and methyl acetates. Key steps include:
- Step 1 : Formation of the pyridinone core via cyclization of β-keto esters or amides under acidic or basic conditions .
- Step 2 : Alkylation of the pyridinone nitrogen using methyl bromoacetate or chloroacetate, often in the presence of a base like K₂CO₃ in DMF .
- Critical Factors : Reaction temperature (60–80°C optimal for avoiding side products) and solvent polarity (DMF enhances nucleophilicity of the pyridinone nitrogen). Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for verifying the methylphenyl substitution pattern and acetate linkage. Key signals include δ ~2.3 ppm (methyl group on phenyl) and δ ~3.7 ppm (methoxy group) .
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The dihydropyridinone ring’s planarity and hydrogen-bonding motifs (e.g., N–H···O interactions) should be validated .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from differences in refinement protocols (e.g., SHELXL vs. other software) or data quality. Strategies include:
- Re-refinement : Reprocess raw diffraction data using SHELXL-2018 with updated constraints for anisotropic displacement parameters .
- Validation Tools : Use the CCDC’s Mercury software to compare hydrogen-bonding networks and torsion angles with structurally similar compounds .
- Complementary Techniques : Pair X-ray data with solid-state NMR to confirm proton positions in cases of ambiguous electron density .
Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry applications?
- Methodological Answer :
- Site-Selective Functionalization : The 2-oxo-1,2-dihydropyridine moiety is prone to electrophilic substitution at the 4-position. Use directed ortho-metalation (e.g., LDA/THF at −78°C) to introduce substituents without disrupting the acetate ester .
- Protection/Deprotection : Protect the acetate methyl group via saponification (NaOH/MeOH) followed by re-esterification post-derivatization .
- High-Throughput Screening : Employ automated synthesis platforms (e.g., flow reactors) to test diverse reaction conditions (e.g., Pd-catalyzed cross-coupling) for scalability .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model binding to targets like G-protein-coupled receptors (GPCRs). The methylphenyl group may occupy hydrophobic pockets, while the dihydropyridinone oxygen participates in hydrogen bonding .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Pay attention to π-π stacking between the phenyl ring and aromatic residues (e.g., Tyr or Phe) .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to guide rational design .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Source Evaluation : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, cytotoxicity in HeLa vs. HEK293 cells may reflect differences in metabolic pathways .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers. Apply statistical tests (e.g., ANOVA) to determine if variations are significant .
- Mechanistic Studies : Use CRISPR knockouts or enzyme inhibition assays to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) and human liver microsomes. Monitor via LC-MS/MS for hydrolysis of the ester group or oxidation of the dihydropyridinone ring .
- Positive Controls : Include structurally similar compounds with known stability profiles (e.g., methyl esters with electron-withdrawing groups) .
- Temperature/Time Gradients : Test stability at 37°C (mimicking body temperature) and 4°C (storage conditions) over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
